5,8-Diethyl-6-dodecanol

Description

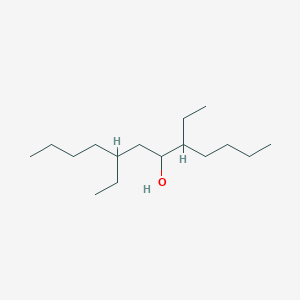

Structure

3D Structure

Properties

IUPAC Name |

5,8-diethyldodecan-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O/c1-5-9-11-14(7-3)13-16(17)15(8-4)12-10-6-2/h14-17H,5-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGMVPAEGSTCFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC(C(CC)CCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20613939 | |

| Record name | 5,8-Diethyldodecan-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20613939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131168-18-8 | |

| Record name | 5,8-Diethyldodecan-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20613939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Natural Product Chemistry of 5,8 Diethyl 6 Dodecanol

Identification and Isolation from Biological Sources

The discovery of 5,8-Diethyl-6-dodecanol in the natural world is a relatively recent finding, primarily linked to the phytochemical analysis of specific plant species. Its identification has been made possible through modern analytical techniques that allow for the detailed characterization of complex plant extracts.

Phytochemical Characterization in Plant Extracts

This compound has been identified as a component of the methanolic extract of Cassia tora leaves. ijbpas.comresearchgate.net Cassia tora, a small shrub belonging to the Leguminosae/Fabaceae family, is a well-known medicinal plant in the Indian subcontinent. ijbpas.com In a study aimed at identifying the major phytochemicals of this plant, Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the fresh leaves' methanol (B129727) extract revealed the presence of 20 major compounds, including this compound. ijbpas.comresearchgate.net

The identification was achieved by matching the mass spectra of the separated components with the NIST library, a comprehensive database of chemical compounds. ijbpas.com The details of the GC-MS analysis for this compound are provided in the table below.

| Parameter | Value |

| Retention Time | 16.899 min |

| Peak Area % | 2.652 |

| Molecular Formula | C16H34O |

| Molecular Weight | 242.44 g/mol |

| Data from the GC-MS analysis of the methanolic extract of Cassia tora leaves. ijbpas.com |

While this study successfully identified this compound, the reported biological activity for this specific compound was noted as "Not reported". ijbpas.comresearchgate.net

Advanced Extraction Methodologies for Natural Products

While the initial identification of this compound was achieved using a conventional methanol extraction, several advanced extraction techniques could be applied for a more efficient and selective isolation of this and other long-chain alcohols from plant matrices. These modern methods offer advantages such as reduced solvent consumption, shorter extraction times, and higher yields. nih.govmdpi.com

Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. SFE is advantageous due to its low toxicity and the tunable solvent power of the supercritical fluid, which can be adjusted by changing the pressure and temperature. nih.gov

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and the sample, which can accelerate the extraction process. nih.govmdpi.com This method is known for being fast and requiring less solvent compared to traditional techniques. dergipark.org.tr

Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency ultrasound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls enhances mass transfer and disrupts the cell structure, leading to increased extraction efficiency. nih.govmdpi.com

The selection of the most suitable extraction method would depend on the physicochemical properties of this compound and the matrix of the plant material. For a non-polar, long-chain alcohol, a non-polar or semi-polar solvent system in conjunction with MAE or UAE could prove highly effective.

Biosynthetic Pathways and Precursors of this compound

The precise biosynthetic pathway for this compound has not been specifically elucidated in scientific literature. However, based on the well-established principles of fatty acid and fatty alcohol biosynthesis in plants and other organisms, a plausible pathway can be proposed.

The general biosynthesis of fatty alcohols proceeds through the reduction of fatty acids. rsc.org In plants, fatty acid synthesis primarily occurs in the plastids. researchgate.net The synthesis of straight-chain fatty acids typically starts with an acetyl-CoA unit and is extended by the addition of two-carbon units from malonyl-CoA. nih.gov

For branched-chain fatty alcohols like this compound, the biosynthesis would likely involve the use of branched-chain starter units. Branched-chain amino acids, such as valine and isoleucine, are known precursors for the biosynthesis of iso- and anteiso-branched fatty acids. rsc.orgnih.gov These branched-chain fatty acids can then be reduced to their corresponding alcohols.

A proposed biosynthetic pathway for this compound would likely involve the following key steps:

Initiation with a branched-chain precursor: The synthesis would likely be initiated by a branched-chain acyl-CoA, possibly derived from the catabolism of a branched-chain amino acid.

Elongation: The initial branched-chain acyl-CoA would undergo several cycles of elongation, with each cycle adding two carbon atoms from malonyl-CoA. This process is catalyzed by a fatty acid synthase (FAS) complex. nih.gov

Reduction to a fatty alcohol: The resulting branched-chain fatty acyl-CoA or free fatty acid is then reduced to the corresponding alcohol. This reduction can be catalyzed by a fatty acyl-CoA reductase (FAR) or a carboxylic acid reductase (CAR) enzyme. nih.govfrontiersin.org

The presence of two ethyl branches at positions 5 and 8 suggests a more complex biosynthesis than a simple single branched-chain starter unit, possibly involving multiple additions of ethyl groups or the utilization of specific precursors that can be modified during the elongation process. The engineering of microbial systems to produce branched-chain long-chain fatty alcohols has demonstrated that the supply of α-keto acid precursors is crucial for determining the final structure of the alcohol. d-nb.info

Synthetic Methodologies for 5,8 Diethyl 6 Dodecanol and Its Analogues

Total Synthesis Approaches to Branched Dodecanols

Total synthesis involves a series of chemical reactions to create a complex molecule from simpler, commercially available precursors. msu.edulibretexts.org The planning of such a sequence often employs a strategy known as retrosynthesis, where the target molecule is conceptually broken down into simpler intermediates. msu.edu

A plausible multi-step synthesis for a branched dodecanol (B89629) like 5,8-diethyl-6-dodecanol would involve a convergent approach, building separate fragments that are later joined. Key steps in such a synthesis would include:

Carbon-Carbon Bond Formation: Creating the basic carbon skeleton is fundamental. This can be achieved through methods like Grignard reactions, where an organomagnesium halide adds to a carbonyl compound. For instance, a ketone precursor to this compound could be synthesized by reacting an appropriate Grignard reagent with an ester or acid chloride.

Functional Group Interconversion: The strategic placement and modification of functional groups are crucial. This includes the oxidation of alcohols to ketones or aldehydes, and the reduction of carbonyls to alcohols.

Protecting Groups: To prevent unwanted side reactions, certain functional groups (like alcohols) are temporarily masked with protecting groups. These groups are later removed in the final stages of the synthesis. acs.org

A hypothetical retrosynthesis might disconnect the target molecule at the C-C bonds adjacent to the hydroxyl-bearing carbon, suggesting precursors like 3-heptanone (B90015) and a 5-carbon Grignard reagent, which themselves would be synthesized from smaller starting materials.

Aldol (B89426) condensation is a powerful tool for C-C bond formation and is central to the synthesis of many branched alcohols. The Guerbet reaction is a prime example, where primary alcohols are dimerized at high temperatures with a catalyst to produce β-alkylated branched primary alcohols. rsc.orgaocs.orggoogle.com The reaction proceeds through a sequence of dehydrogenation to an aldehyde, aldol condensation, dehydration to an unsaturated aldehyde, and finally hydrogenation to the saturated alcohol. aocs.orgunibo.it

This principle can be extended to the synthesis of C12 Guerbet alcohols. For example, the self-condensation of hexan-1-ol can yield 2-butyl-1-octanol, a branched C12 alcohol. google.com Cross-condensation of different alcohols can also produce a variety of branched products. aocs.org While the classic Guerbet reaction produces primary alcohols, the underlying aldol condensation mechanism is highly relevant for creating the carbon framework of secondary branched alcohols like this compound, which could be formed from the condensation of appropriate ketone and aldehyde precursors.

| Starting Alcohol(s) | Primary Product | Carbon Number | Reference |

|---|---|---|---|

| n-Butanol | 2-Ethyl-1-hexanol | C8 | google.com |

| Hexan-1-ol | 2-Butyl-1-octanol | C12 | google.com |

| Octan-1-ol | 2-Hexyl-1-dodecanol | C16 | google.com |

| Methanol (B129727) + n-Propanol | Isobutanol | C4 | aocs.org |

Alkylation Strategies: Modern synthetic methods allow for the direct alkylation of alcohols and ketones to form more complex, branched structures. A prominent strategy is the "borrowing hydrogen" or "hydrogen auto-transfer" catalysis. rsc.orgnih.gov In this atom-economical process, a catalyst (often based on transition metals like ruthenium or iridium) temporarily "borrows" hydrogen from an alcohol to form an intermediate aldehyde or ketone. rsc.orgresearchgate.net This intermediate then reacts with a nucleophile (like an enolate from a ketone or another alcohol-derived species) before the hydrogen is returned, completing the catalytic cycle. researchgate.netresearchgate.net This allows for the β-alkylation of secondary alcohols with primary alcohols, providing a direct route to branched secondary alcohols. rsc.org

Hydroxylation Strategies: The direct hydroxylation of an alkane C-H bond to an alcohol is a highly sought-after but challenging transformation due to the inertness of alkanes. scripps.eduacs.org Achieving regioselectivity—targeting a specific carbon atom in a long chain—is particularly difficult, and reactions often result in a mixture of products. capes.gov.br Catalytic systems using metal complexes (e.g., iron, cobalt) and strong oxidants can facilitate this reaction. acs.orgrsc.orgmdpi.com For a complex molecule like 5,8-diethyl-dodecane, direct hydroxylation to selectively produce this compound would be extremely challenging, likely yielding a mixture of positional isomers. Therefore, this strategy is less practical for targeted synthesis compared to building the molecule with the hydroxyl group already in place or installing it via the reduction of a ketone.

Stereoselective and Enantioselective Synthesis

The carbon atom bearing the hydroxyl group in this compound is a stereocenter. Therefore, the molecule can exist as two different enantiomers. Stereoselective synthesis aims to control the 3D arrangement of atoms, producing a specific stereoisomer.

One of the most powerful and widely used methods for synthesizing chiral alcohols is the asymmetric reduction of a prochiral ketone precursor. researchgate.net In this approach, a ketone (which is flat and has two distinct faces) is reduced to an alcohol using a chiral catalyst, which directs the addition of hydrogen to one face preferentially, leading to an excess of one enantiomer of the alcohol. rsc.org

A variety of catalytic systems have been developed for this purpose:

Biocatalysis: Enzymes, such as alcohol dehydrogenases (ADHs), often exhibit exquisite enantioselectivity. rsc.org Whole-cell systems using bacteria or yeast can reduce ketones to chiral alcohols with very high enantiomeric excess (ee).

Organocatalysis: Small organic molecules can act as chiral catalysts. A well-known example is the Corey-Bakshi-Shibata (CBS) reduction, which uses an oxazaborolidine catalyst. nih.gov

Transition Metal Catalysis: Chiral ligands coordinated to a metal center (e.g., Ruthenium, Rhodium, Iridium) create a chiral environment that directs the hydrogenation. mdpi.com

These methods can achieve excellent yields and enantioselectivities, often exceeding 99% ee, making them a cornerstone of modern asymmetric synthesis. rsc.orgnih.gov

| Catalyst Type | Example Catalyst/System | Substrate Type | Potential Outcome | Reference |

|---|---|---|---|---|

| Biocatalyst | Alcohol Dehydrogenase (ADH) | Acyclic/Aromatic Ketones | High enantiomeric excess (>99% ee) | rsc.org |

| Organocatalyst | Corey-Bakshi-Shibata (CBS) Catalyst | Acyclic/Aromatic Ketones | High enantiomeric excess (often >95% ee) | nih.gov |

| Transition Metal | Ru-BINAP Complex | β-Ketoesters, Aromatic Ketones | Excellent enantioselectivity (>98% ee) | mdpi.com |

| Transition Metal | Ir-based Pincer Complex | Secondary Alcohols (for β-alkylation) | High yield and enantiomeric ratio | rsc.org |

The field of asymmetric synthesis is driven by the continuous development of new and more efficient chiral catalysts. ru.nl Research focuses on creating catalysts that are not only highly selective but also operate under mild conditions with broad substrate scope. encyclopedia.pub

Key areas of development include:

Metal-Ligand Complexes: Designing novel chiral ligands for transition metals like ruthenium, iridium, and iron is a major focus. These ligands create a specific chiral pocket around the metal, which is essential for stereocontrol. rsc.orgmdpi.com

Organocatalysis: The development of metal-free chiral organocatalysts is a growing field, offering advantages in terms of cost and reduced metal contamination in the final product. nih.govfrontiersin.org

Dynamic Kinetic Resolution (DKR): This advanced technique combines the enzymatic resolution of a racemic alcohol with an in-situ racemization of the slower-reacting enantiomer using a metal catalyst. This allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the product, overcoming the 50% yield limit of traditional kinetic resolution. mdpi.comencyclopedia.pub

These ongoing innovations in catalyst design provide chemists with an ever-expanding toolbox for the precise and efficient synthesis of complex chiral alcohols.

Sustainable and Green Chemistry Synthetic Routes

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For a structurally complex alcohol like this compound, sustainable approaches focus on minimizing hazardous waste, reducing energy consumption, and utilizing renewable resources. Key areas of advancement include the use of biomass-derived starting materials and the application of electrochemical methods.

Biomass-Derived Feedstocks for Alcohol Production

The transition from petrochemical feedstocks to renewable biomass is a critical strategy in green chemistry. Long-chain alcohols and their precursors can be sourced from various biological materials, offering a more sustainable pathway for chemical production.

Lignocellulose, a major component of plant biomass, can be processed to yield valuable chemical intermediates. For instance, methyl isobutyl ketone (MIBK), derivable from lignocellulose, has been used in the direct synthesis of dodecanol. nih.gov This process often involves dual-bed continuous flow reactors where MIBK is first converted into C12 oxygenates (a mixture of alcohols and ketones) over a catalyst like Pd-modified magnesium-aluminium hydrotalcite (Pd-MgAl-HT). nih.gov These intermediates can then be hydrogenated in a second step to produce dodecanol. nih.gov

Another significant source is natural fats and oils from palm kernel or coconut oil. atamankimya.com The fatty acids and methyl esters obtained from these sources can be reduced to produce fatty alcohols, including 1-dodecanol (B7769020) (lauryl alcohol). atamankimya.com While these processes typically yield linear alcohols, subsequent catalytic steps could introduce branching and functionalization to create more complex structures.

Anaerobic fermentation is an emerging platform for producing long-chain alcohols (LCAs) from organic wastes, such as food waste and industrial wastewater. researchgate.net Microorganisms, particularly from the Clostridium genus, can convert various feedstocks into valuable products like butanol, hexanol, and other medium-chain fatty acids and alcohols. researchgate.net The development of these bioprocesses opens a potential future route for synthesizing a variety of alcohol structures from renewable sources. mdpi.com

Table 1: Examples of Biomass-Derived Feedstocks and Corresponding Alcohol Products

| Feedstock Source | Intermediate(s) | Catalytic Process | Final Alcohol Product(s) | Reference(s) |

| Lignocellulose | Methyl Isobutyl Ketone (MIBK) | Aldol Condensation & Hydrogenation | Dodecanol | nih.gov |

| Palm Kernel/Coconut Oil | Fatty Acids / Methyl Esters | Reduction / Hydrogenation | 1-Dodecanol (Lauryl Alcohol) | atamankimya.com |

| Organic Wastes / Syngas | Short-Chain Fatty Acids | Anaerobic Fermentation | Butanol, Hexanol | researchgate.net |

Grignard Reactions and Organometallic Approaches in Alcohol Synthesis

The Grignard reaction is a classic and versatile method in organic chemistry for forming carbon-carbon bonds. Discovered by Victor Grignard in 1900, it involves the addition of an organomagnesium halide (Grignard reagent) to the carbonyl group of an aldehyde or ketone. chemie-brunschwig.ch This reaction is a primary route for the synthesis of secondary and tertiary alcohols. chemie-brunschwig.chorganic-chemistry.org

To synthesize a tertiary alcohol like this compound, a Grignard reaction would typically involve the reaction of a ketone with an appropriate organomagnesium halide. For the specific structure of this compound, one could hypothetically react 5-ethyl-6-dodecanone with ethylmagnesium bromide or heptan-3-one with a more complex Grignard reagent. The general mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide in an aqueous workup step.

While highly effective, the Grignard reaction has limitations. The reagents are strong bases and can be incompatible with acidic protons in the substrate molecule. organic-chemistry.org Furthermore, with sterically hindered ketones, side reactions such as reduction or enolization can occur, lowering the yield of the desired tertiary alcohol. organic-chemistry.org

Modern advancements continue to refine organometallic approaches. For example, added-metal-free catalytic nucleophilic additions of Grignard reagents to ketones have been developed, enhancing the efficiency and applicability of this fundamental reaction. organic-chemistry.org Grignard reagents can also be reacted with esters. In this case, the reaction proceeds through a double addition mechanism: the first addition forms a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol where two of the alkyl groups are identical. masterorganicchemistry.com

Methodologies for Dodecanol Derivatives and Analogues

The synthesis of derivatives and analogues of dodecanol is crucial for various applications, from surfactants to pharmaceuticals. A range of synthetic methodologies can be employed to create these diverse structures.

The hydrogenation of dodecanone is a direct route to produce dodecanol. A patented method describes the use of a specific ruthenium catalyst, [RuCl2(NNHPPh2pPh2)], for the catalytic hydrogenation of dodecanone to dodecanol with high conversion rates and selectivity. google.com

Esterification is a common method for creating dodecanol derivatives. Dodecanol esters can be synthesized in a single step under the catalysis of a novel composite base catalyst, a method that simplifies the process flow and improves product purity compared to traditional methods. google.com The Steglich esterification, which uses a carbodiimide-based condensation of a carboxylic acid with an alcohol, is another versatile method for creating ester linkages, particularly for complex natural products and their derivatives. researchgate.net

Furthermore, various synthetic strategies exist for producing long-chain alcohols and their derivatives. The Ziegler process is a synthetic route to produce fatty alcohols like dodecanol. atamankimya.com For creating analogues with different substitution patterns, reactions like the Wurtz reaction have been used to synthesize branched alkanes such as 5,8-diethyldodecane, the parent alkane of the target alcohol. nist.gov

Chemical Reactions and Mechanistic Studies of 5,8 Diethyl 6 Dodecanol

Oxidation Reactions and Pathway Analysis

The oxidation of alcohols to carbonyl compounds is a cornerstone of organic synthesis. nih.gov For a secondary alcohol like 5,8-Diethyl-6-dodecanol, this transformation yields the corresponding ketone, 5,8-Diethyl-6-dodecanone. Research into alcohol oxidation has focused on developing efficient, selective, and environmentally benign catalytic methods to replace traditional stoichiometric reagents like chromium(VI) compounds. nih.govarkat-usa.org

Catalytic systems utilizing transition metals are effective for the oxidation of secondary alcohols. tue.nl Palladium- and Ruthenium-based catalysts are particularly noteworthy for their high activity and selectivity. nih.govcsic.es For instance, catalysts like Pd(OAc)₂ combined with a base such as triethylamine (B128534) can effectively oxidize various alcohols under mild, aerobic conditions. nih.gov Ruthenium complexes supported on materials like hydroxyapatite (B223615) have also demonstrated high selectivity for converting secondary alcohols to ketones, often with minimal side reactions. csic.es

The oxidation of non-activated aliphatic alcohols can be more challenging than that of activated ones like benzylic alcohols. csic.es The reactivity is also known to decrease as the carbon chain length increases. csic.es Given its structure as a sterically hindered, long-chain aliphatic alcohol, the oxidation of this compound would likely require optimized catalytic systems to achieve high conversion and yield of 5,8-Diethyl-6-dodecanone.

| Catalyst System | Oxidant | Typical Substrate | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / Triethylamine | Air or O₂ | Aliphatic Secondary Alcohols | Ketone | Functions at room temperature; convenient system. | nih.gov |

| Ru/Hydroxyapatite | O₂ | Primary and Secondary Alkanols | Aldehyde or Ketone | High chemoselectivity for primary over secondary alcohols. | csic.es |

| Au-Pd/TiO₂ | O₂ | Aliphatic Alcohols | Aldehyde or Ketone | Reactivity decreases with increasing chain length. | csic.es |

| N,N-Dibromo-p-toluenesulfonamide (TsNBr₂) | TsNBr₂ | Secondary Alcohols (e.g., 2-octanol) | Ketone | Metal-free oxidation at room temperature. | arkat-usa.org |

Selective functionalization aims to transform the hydroxyl group with high precision, avoiding unwanted side reactions. In the context of oxidation, this means achieving a high yield of the ketone, 5,8-Diethyl-6-dodecanone, without over-oxidation or cleavage of C-C bonds. The choice of catalyst and reaction conditions is critical. For example, certain ruthenium catalysts can selectively oxidize a primary alcohol in the presence of a secondary one, a level of chemoselectivity that could be relevant in multifunctional molecules. csic.es Similarly, developing methods for the selective oxidation of one hydroxyl group in a polyol is a significant area of research. rsc.org For this compound, the primary product of selective oxidation is expected to be exclusively the C6 ketone.

Reduction Methodologies and Derivative Synthesis

Direct reduction of an alcohol to an alkane is an uncommon transformation. More typically, the hydroxyl group is first converted into a better leaving group or a derivative that is amenable to reduction. One prominent method is the Barton-McCombie deoxygenation, which proceeds via a thionocarbonate derivative, such as a xanthate. This radical-based method allows for the effective removal of the hydroxyl group.

In this approach, this compound would first react with sodium hydride, carbon disulfide, and then methyl iodide to form an S-methyl xanthate derivative. Subsequent treatment with a radical initiator system, such as triethylborane (B153662) and air, would generate the corresponding alkane, 5,8-diethyldodecane. beilstein-journals.org Studies on related xanthates show that this reduction is efficient and proceeds under mild conditions. beilstein-journals.org

Carbon-Carbon Bond Cleavage and Rearrangement Reactions Involving Alkoxy Radicals

Alkoxy radicals are highly reactive intermediates that can be generated from alcohols and are known to undergo characteristic reactions like C-C bond cleavage (β-scission). researchgate.net The hydroxyl group of this compound can be converted into an alkoxy radical intermediate through various methods, such as photoredox catalysis using cyclic iodine(III) reagents. rsc.org

Once formed, the 5,8-diethyl-6-dodecanoxy radical can undergo β-scission. Due to the structure of the molecule, there are two possible C-C bonds that can cleave: the C5-C6 bond or the C6-C7 bond.

Cleavage of the C5-C6 bond: This would result in the formation of a primary alkyl radical at C5 and the ketone 5-ethyl-4-nonanone.

Cleavage of the C7-C6 bond: This pathway would generate a secondary alkyl radical at C7 and the ketone 4-heptanone.

The resulting alkyl radicals can be trapped by radical acceptors to form new functionalized products. rsc.org This strategy allows for the cleavage of unstrained C-C bonds in alcohols, providing a pathway to smaller, functionalized molecules from a larger scaffold. researchgate.net

Derivatization for Functional Group Interconversion

The hydroxyl group of this compound is a versatile handle for introducing other functional groups. These derivatizations are crucial for modifying the molecule's properties or for preparing it for subsequent reactions.

Common derivatizations include:

Esterification: Reaction with a carboxylic acid or its derivative (like an acyl chloride or anhydride) under appropriate catalytic conditions yields an ester. For instance, esterification with amino acid-functionalized single-wall nanotubes has been demonstrated with 1-dodecanol (B7769020). d-nb.info

Etherification: Conversion to an ether can be achieved through methods like the Williamson ether synthesis, which involves deprotonation of the alcohol followed by reaction with an alkyl halide.

Conversion to Alkylating Agents: The alcohol can be converted into an alkyl halide (e.g., using PBr₃ or SOCl₂) or a sulfonate ester (e.g., tosylate or mesylate). These derivatives are excellent substrates for nucleophilic substitution reactions. The related compound 1-dodecanol is a precursor to 1-bromododecane, a common alkylating agent. wikipedia.org

Derivatization for Analysis: For analytical purposes, such as LC-MS/MS, alcohols can be derivatized to improve their ionization efficiency and chromatographic behavior. A common reagent for this is phenyl isocyanate, which reacts with the hydroxyl group to form a carbamate (B1207046) derivative. nih.gov

| Reaction Type | Reagent(s) | Product Functional Group | Purpose | Reference |

|---|---|---|---|---|

| Esterification | Carboxylic Acid / Acyl Halide | Ester | Functional group modification | d-nb.info |

| Etherification | NaH, then Alkyl Halide | Ether | Functional group modification | atamanchemicals.com |

| N-Alkylation | Amino Acid, Ru-catalyst | N-Alkyl Amino Acid | Synthesis of bio-based surfactants | rug.nl |

| Conversion to Alkyl Bromide | PBr₃ | Alkyl Bromide | Synthesis of alkylating agents | wikipedia.org |

| Conversion to Sulfonate Ester | TsCl, Pyridine | Tosylate | Formation of a good leaving group | acs.org |

| Analytical Derivatization | Phenyl Isocyanate (PIC) | Carbamate | Improved LC-MS/MS detection | nih.gov |

Investigation of Reaction Mechanisms in Catalytic Transformations

Understanding the mechanisms of catalytic reactions is key to optimizing them. For the catalytic oxidation of alcohols like this compound, several mechanistic features have been elucidated.

In many palladium-catalyzed aerobic oxidations, the mechanism is thought to involve the formation of a palladium(II)-alkoxide intermediate. csic.es This is followed by a rate-determining β-hydride elimination step, which releases the ketone product and a palladium(II)-hydride species. The catalyst is then regenerated in a subsequent step involving the terminal oxidant (oxygen). csic.es

For radical-based C-C bond cleavage, the mechanism involves the generation of an alkoxy radical. rsc.org Using photoredox catalysis, for example, a photoexcited catalyst can oxidize an alcohol/iodine(III) complex. This leads to the formation of the alkoxy radical, which then undergoes β-scission to yield a ketone and an alkyl radical. This alkyl radical can then participate in further reactions, propagating the synthetic sequence. rsc.org

Stereochemical Characterization and Chirality Investigations of 5,8 Diethyl 6 Dodecanol

Identification of Stereocenters and Diastereomers

The molecular structure of 5,8-Diethyl-6-dodecanol reveals the presence of three stereocenters, which are carbon atoms bonded to four different substituent groups. nih.gov The existence of these chiral centers means the molecule is not superimposable on its mirror image, leading to the possibility of multiple stereoisomers.

The specific stereocenters in this compound are located at the following positions in the carbon chain:

Carbon-5 (C5): This carbon is attached to a hydrogen atom, a butyl group (C1-C4), an ethyl group, and the rest of the dodecanol (B89629) backbone.

Carbon-6 (C6): This carbon, bearing the hydroxyl (-OH) group, is bonded to a hydrogen atom, the hydroxyl group, the C5-containing fragment, and the C7-C8 fragment.

Carbon-8 (C8): This carbon is attached to a hydrogen atom, an ethyl group, a butyl group (C9-C12), and the rest of the dodecanol backbone.

According to the 2ⁿ rule, where 'n' is the number of stereocenters, the presence of three such centers in this compound gives rise to 2³ = 8 possible stereoisomers. These eight stereoisomers exist as four pairs of enantiomers. Diastereomers are stereoisomers that are not mirror images of one another. For example, a molecule with an (5R, 6R, 8R) configuration is the enantiomer of the (5S, 6S, 8S) molecule, but it is a diastereomer to the other six stereoisomers (e.g., 5R, 6S, 8R).

Table 1: Stereocenters and Potential Stereoisomers of this compound

| Property | Description |

|---|---|

| IUPAC Name | 5,8-diethyldodecan-6-ol nih.gov |

| Molecular Formula | C₁₆H₃₄O nih.gov |

| Chiral Centers (Stereocenters) | C5, C6, C8 |

| Number of Stereoisomers | 2³ = 8 |

| Number of Enantiomeric Pairs | 4 |

Chiral Resolution Techniques

The separation of a racemic mixture into its constituent enantiomers is known as chiral resolution. This is a critical step for studying the individual properties of each stereoisomer. For a molecule with multiple stereocenters like this compound, the goal is to separate the different diastereomers and resolve the enantiomeric pairs.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using Chiral Stationary Phases (CSPs) are powerful and widely used methods for the direct separation of enantiomers. conicet.gov.ar These techniques rely on the differential, transient formation of diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. This differential interaction leads to different retention times, allowing for separation.

For long-chain alcohols similar to this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. conicet.gov.arresearchgate.net The separation of all eight stereoisomers of a related compound, 6,10,14-trimethylpentadecan-2-ol, was successfully achieved using GC on a polar column after derivatization. diva-portal.org This demonstrates the feasibility of chromatographic methods for resolving complex mixtures of stereoisomers.

Table 2: Potential Chiral Stationary Phases for Resolution of Chiral Alcohols

| CSP Type | Common Trade Names | Principle of Separation | Applicability to Alcohols |

|---|---|---|---|

| Polysaccharide-based (Cellulose/Amylose) | Daicel Chiralcel® OD, Chiralpak® AD | Formation of inclusion complexes, hydrogen bonding, and dipole-dipole interactions within the chiral grooves of the polysaccharide structure. researchgate.net | Broad applicability for a wide range of racemates, including alcohols. researchgate.net |

| Cyclodextrin-based | Cyclobond™ | Host-guest inclusion complexation where the analyte fits into the chiral cavity of the cyclodextrin (B1172386). | Effective for separating enantiomers that can fit within the cyclodextrin cavity. |

| Pirkle-type (Brush-type) | Bakerbond™, Regis Whelk-O® | π-π interactions, hydrogen bonding, and dipole stacking between the analyte and the chiral selector. | Often used for analytes containing aromatic rings, but can be applied to other molecules with suitable functional groups. |

| Protein-based | Chiral-AGP (α₁-acid glycoprotein) | Complex stereospecific interactions based on hydrophobic and polar binding sites on the protein surface. | Primarily used in aqueous mobile phases for resolving chiral drugs. |

Classical resolution involves converting a mixture of enantiomers into a mixture of diastereomers by reacting them with an enantiomerically pure chemical agent known as a chiral resolving agent. Since diastereomers have different physical properties (e.g., solubility, boiling point), they can be separated by conventional techniques like fractional crystallization or standard chromatography.

For a racemic alcohol like this compound, a common strategy is to form diastereomeric esters through reaction with a chiral carboxylic acid (e.g., (R)-(-)-mandelic acid or (+)-camphorsulfonic acid). Once the diastereomeric esters are separated, the original alcohol enantiomers can be recovered by hydrolyzing the ester linkage. This approach can be extended to separate the four pairs of enantiomers of this compound.

Another classical approach is enzymatic kinetic resolution. conicet.gov.ar This method uses an enzyme, typically a lipase, that selectively catalyzes a reaction (e.g., esterification) of one enantiomer at a much faster rate than the other. conicet.gov.ar This results in a mixture of one unreacted alcohol enantiomer and one esterified enantiomer, which can then be easily separated.

Spectroscopic Techniques for Absolute Configuration Determination

Once the individual stereoisomers are isolated, spectroscopic methods are employed to determine their absolute configuration (the actual R/S designation at each stereocenter).

One powerful technique is Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). CSAs, such as a gallium-based complex, can form diastereomeric complexes with chiral alcohols in situ, causing separate NMR signals to be observed for each enantiomer. nih.gov The differential shifts can sometimes be correlated with a specific absolute configuration. nih.gov Alternatively, reacting the alcohol with a CDA (like Mosher's acid chloride) creates stable diastereomers that exhibit distinct NMR spectra, allowing for configurational assignment.

Vibrational Circular Dichroism (VCD) is another important technique. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimentally measured VCD spectrum with spectra calculated using quantum chemical methods for a known (e.g., R) configuration, the absolute configuration of the sample can be unambiguously determined. acs.org

For molecules that can be crystallized, X-ray crystallography provides the most definitive determination of absolute stereochemistry. By analyzing the diffraction pattern of a single crystal, a complete three-dimensional structure of the molecule can be obtained, directly revealing the arrangement of atoms at each stereocenter. This often requires derivatizing the alcohol to facilitate crystallization.

Table 3: Spectroscopic and Related Methods for Absolute Configuration Determination

| Technique | Principle | Requirements | Outcome |

|---|---|---|---|

| NMR with Chiral Agents | Formation of transient (CSA) or stable (CDA) diastereomeric species that exhibit different NMR chemical shifts. nih.gov | Enantiomerically pure sample, suitable chiral agent. | Assignment of relative and often absolute configuration based on empirical models (e.g., Mosher's method). |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized IR light, which is unique for each enantiomer. acs.org | Enantiomerically pure sample, computational resources for spectral prediction. | Unambiguous determination of absolute configuration by matching experimental and calculated spectra. |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to generate a 3D electron density map of the molecule. | A suitable, high-quality single crystal of the analyte or a derivative. | Direct and unambiguous visualization of the absolute stereostructure. |

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6,10,14-trimethylpentadecan-2-ol |

| (R)-(-)-Mandelic acid |

| (+)-Camphorsulfonic acid |

| Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) |

Advanced Analytical and Spectroscopic Characterization of 5,8 Diethyl 6 Dodecanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of 5,8-Diethyl-6-dodecanol by providing information about the chemical environment of each carbon and hydrogen atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the various types of protons in the molecule. The proton attached to the hydroxyl-bearing carbon (CH-OH) at the C6 position is expected to appear as a multiplet in the downfield region, typically around 3.5-3.8 ppm, due to its deshielding by the adjacent oxygen atom. The numerous methylene (-CH₂) and methyl (-CH₃) protons of the dodecane (B42187) backbone and the ethyl substituents would produce a complex series of overlapping signals in the upfield region (approximately 0.8-1.6 ppm). The terminal methyl groups of the main chain and the ethyl branches would likely appear as triplets.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal. The carbon atom bonded to the hydroxyl group (C6) would be significantly deshielded, appearing in the range of 60-75 ppm. The carbons of the ethyl groups and the long dodecane chain would resonate at higher field strengths (10-40 ppm). The branching of the structure would result in a greater number of distinct signals compared to a linear alcohol.

Predicted NMR Data for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| H on C6 (CH-OH) | 3.5 - 3.8 (multiplet) | 60 - 75 |

| CH₂ adjacent to CH-OH | 1.4 - 1.6 | 35 - 45 |

| Other backbone CH₂ | 1.2 - 1.4 | 20 - 35 |

| Ethyl CH₂ | 1.3 - 1.5 | 25 - 30 |

| Terminal CH₃ (backbone) | 0.8 - 0.9 (triplet) | 10 - 15 |

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (molar mass: 242.44 g/mol ), the molecular ion peak ([M]⁺) at m/z 242 would likely be of low intensity or absent in an electron ionization (EI) mass spectrum, which is characteristic of long-chain alcohols. chemistrynotmystery.comjove.com

The fragmentation of secondary alcohols is typically dominated by two main pathways:

Alpha-Cleavage: This involves the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group. For this compound, this could result in several prominent fragment ions. Cleavage between C5 and C6 would yield a fragment containing the hydroxyl group, while cleavage between C6 and C7 would produce a different characteristic ion.

Dehydration: The elimination of a water molecule (H₂O, 18 amu) is a common fragmentation pathway for alcohols, which would lead to a peak at [M-18]⁺, in this case at m/z 224. libretexts.org

Expected Key Mass Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 242 | [C₁₆H₃₄O]⁺ | Molecular Ion (M⁺) |

| 224 | [C₁₆H₃₂]⁺ | Dehydration ([M-H₂O]⁺) |

| 213 | [C₁₅H₃₃]⁺ | Loss of an ethyl group ([M-C₂H₅]⁺) |

| 185 | [C₁₂H₂₅O]⁺ | Alpha-cleavage |

Gas Chromatography-Mass Spectrometry (GC-MS) in Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for separating and identifying this compound within a complex mixture. In this technique, the mixture is first vaporized and separated based on the components' boiling points and interactions with the stationary phase in the GC column. As a high-boiling point, long-chain alcohol, this compound would have a characteristic retention time under specific GC conditions.

Once separated, the compound enters the mass spectrometer, which serves as a detector. The resulting mass spectrum, with its unique fragmentation pattern, provides a molecular fingerprint for the compound, allowing for its positive identification by comparing it to spectral libraries or by interpreting the fragmentation data. GC-MS is widely used for the analysis of volatile and semi-volatile compounds in various matrices.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org Since this compound is likely a liquid or a low-melting solid at room temperature, obtaining a single crystal suitable for X-ray diffraction would be challenging.

However, it is possible to determine the solid-state structure of a crystalline derivative of the compound. By reacting the alcohol with a suitable reagent to form a solid ester or urethane, for example, a single crystal could be grown. The diffraction pattern of X-rays passing through this crystal would then be used to calculate the electron density map and, from that, the exact positions of all atoms in the molecule, confirming its connectivity and stereochemistry. Studies on long-chain alcohols have provided insights into their packing in the solid state. chemrxiv.orgaps.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol's hydroxyl group. The broadness of this peak is due to hydrogen bonding. Other significant absorptions would include:

C-H stretching: Strong bands in the 2850-3000 cm⁻¹ region, indicative of the aliphatic hydrocarbon chains.

C-O stretching: A distinct band in the 1050-1150 cm⁻¹ range, corresponding to the stretching of the carbon-oxygen single bond in the secondary alcohol.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman spectra, the C-H and C-C stretching vibrations of the long alkyl chains would produce strong signals, offering detailed information about the hydrocarbon backbone of the molecule.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| O-H | Stretching | 3200 - 3600 (broad) | Weak |

| C-H (sp³) | Stretching | 2850 - 3000 | Strong |

| C-O | Stretching | 1050 - 1150 | Moderate |

Computational Chemistry and Theoretical Studies on 5,8 Diethyl 6 Dodecanol

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. A key aspect of this is conformational analysis, which involves identifying the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of its single bonds, and determining their relative energies. For a flexible molecule like 5,8-Diethyl-6-dodecanol, with its long dodecane (B42187) backbone and ethyl branches, a vast number of conformers exist.

A theoretical conformational analysis of this compound would typically involve:

Force-Field Based Methods: Using molecular mechanics (MM) force fields (e.g., MMFF, AMBER) to rapidly calculate the potential energy of thousands of possible conformers. This allows for an extensive search of the conformational space to identify low-energy structures.

Energy Minimization: Optimizing the geometry of various starting structures to find local energy minima on the potential energy surface.

Systematic or Stochastic Searches: Employing algorithms to ensure a thorough exploration of the possible rotational angles of the eleven rotatable bonds in the molecule to locate the global minimum energy conformation and other low-energy, populated conformers.

Despite the established nature of these methods, specific studies detailing the conformational landscape, dominant conformers, and the rotational energy barriers of this compound are not available in the peer-reviewed scientific literature. Such a study would be valuable for understanding its physical properties, such as its packing in the solid state or its average shape in solution.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure of a molecule. These calculations provide fundamental information about electron distribution, orbital energies, and molecular properties related to reactivity. Methods like Density Functional Theory (DFT) and ab initio calculations (such as Hartree-Fock or Møller-Plesset perturbation theory) are standard tools for this purpose.

For this compound, quantum chemical calculations could theoretically provide:

Electron Distribution: Mapping of electron density to identify electron-rich and electron-poor regions. The hydroxyl group (-OH) would be expected to be the most polar region of the molecule.

Molecular Orbitals: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability.

Reactivity Descriptors: Calculation of properties like ionization potential, electron affinity, and electrostatic potential maps, which predict how the molecule would interact with other chemical species, such as electrophiles or nucleophiles.

A comprehensive search of scientific databases indicates that no specific quantum chemical studies focused on the electronic structure and reactivity of this compound have been published.

Prediction of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can aid in their identification and structural elucidation. By simulating the interaction of molecules with electromagnetic radiation, it is possible to calculate theoretical spectra that can be compared with experimental data.

Theoretical prediction of spectra for this compound would involve:

NMR Spectroscopy: Calculating the chemical shifts (¹H and ¹³C) by determining the magnetic shielding of each nucleus within the molecule's calculated equilibrium geometry. This requires high-level quantum mechanical calculations.

IR Spectroscopy: Computing the vibrational frequencies and their corresponding intensities. This is typically done by calculating the second derivatives of the energy with respect to atomic displacements (a Hessian matrix) for an optimized molecular structure. The resulting frequencies correspond to the vibrational modes (stretching, bending) of the molecule's bonds.

UV-Vis Spectroscopy: Predicting electronic transitions by calculating the energy difference between the ground electronic state and various excited states, often using methods like Time-Dependent Density Functional Theory (TD-DFT). As a saturated alcohol, this compound is not expected to have strong absorptions in the standard UV-Vis range.

Currently, there is no published research presenting a computational prediction of the NMR, IR, or UV-Vis spectra for this compound.

Reaction Mechanism Simulation and Transition State Analysis

Simulating reaction mechanisms allows chemists to understand the detailed pathway of a chemical transformation, including the energetics of intermediates and, crucially, the transition states that connect them. This analysis is fundamental to understanding reaction kinetics and selectivity.

For this compound, computational studies could theoretically explore reactions such as:

Dehydration: The acid-catalyzed elimination of water to form a mixture of alkenes. Calculations would identify the structures and energies of the carbocation intermediates and the transition states for protonation, water departure, and deprotonation.

Oxidation: The conversion of the secondary alcohol to a ketone (5,8-diethyl-6-dodecanone). This would involve modeling the interaction with an oxidizing agent and mapping the energy profile of the reaction pathway.

Esterification: The reaction with a carboxylic acid to form an ester. This would involve locating the transition state for the nucleophilic attack of the alcohol onto the carbonyl carbon of the acid.

A detailed search reveals a lack of any published computational studies on reaction mechanisms or transition state analyses involving this compound. Such research would provide valuable insights into its chemical behavior and potential synthetic applications.

Advanced Applications and Research Directions for 5,8 Diethyl 6 Dodecanol in Chemical Science

Role as Chemical Building Blocks in Complex Molecule Synthesis

The utility of an organic molecule as a chemical building block is determined by its reactivity, structural features, and the potential to introduce desirable properties into a larger molecular framework. The branched structure of 5,8-Diethyl-6-dodecanol offers a unique starting point for the synthesis of complex molecules with tailored characteristics.

The presence of ethyl groups at the 5 and 8 positions, flanking the hydroxyl group at the 6-position, creates a sterically hindered environment. This steric hindrance can be strategically employed in organic synthesis to direct reactions to less hindered sites of a molecule or to control the stereochemistry of a reaction. For instance, in esterification or etherification reactions, the reactivity of the hydroxyl group in this compound would be moderated compared to its linear isomers, allowing for selective reactions in multifunctional compounds.

Furthermore, the long alkyl chain of dodecanol (B89629) provides significant lipophilicity. Incorporating this moiety into larger molecules, such as surfactants or lubricants, can enhance their performance by improving solubility in nonpolar media and modifying their interfacial properties. Branched-chain alcohols, in general, are known to impart lower melting points and better fluidity to their derivatives compared to their linear counterparts, a property that is highly desirable in the formulation of high-performance lubricants and plasticizers.

Table 1: Potential Applications of this compound as a Building Block

| Application Area | Desired Property Conferred by this compound | Example of Potential Derivative |

|---|---|---|

| Specialty Surfactants | Enhanced solubility in oils, unique packing properties at interfaces | Ethoxylated or sulfated derivatives |

| High-Performance Lubricants | Low pour point, high viscosity index, thermal stability | Ester-based synthetic lubricants |

| Polymer Additives | Increased flexibility and durability | Phthalate or adipate (B1204190) esters as plasticizers |

Catalytic Roles and Ligand Design Involving Dodecanol Derivatives

The hydroxyl group of this compound serves as a reactive handle for its derivatization into ligands for catalysis. The design of ligands is a cornerstone of modern catalytic science, as the ligand sphere around a metal center dictates its reactivity, selectivity, and stability.

The sterically demanding nature of the this compound backbone can be advantageous in ligand design. Bulky ligands are often employed to create a specific coordination environment around a metal catalyst, which can promote certain reaction pathways while suppressing others. For example, ligands derived from this alcohol could be used to enhance the enantioselectivity of asymmetric catalytic reactions by creating a chiral pocket that preferentially binds one enantiomer of a substrate.

Moreover, the long, branched alkyl chain can be functionalized to introduce additional donor atoms, leading to multidentate ligands. The lipophilic character of these ligands would also render the resulting metal complexes soluble in nonpolar organic solvents, which is beneficial for homogeneous catalysis in such media. Research into the use of sterically hindered alcohols in the formation of catalysts has shown promise in various organic transformations. jlu.edu.cn

Table 2: Potential Ligand Types Derived from this compound

| Ligand Class | Potential Synthesis Route | Application in Catalysis |

|---|---|---|

| Phosphite Ligands | Reaction of PCl₃ with this compound | Hydroformylation, hydrogenation |

| Alkoxide Ligands | Deprotonation of the alcohol | Polymerization, cross-coupling reactions |

Applications in Separation Science and Solvent Systems

The physical properties of this compound, such as its predicted low melting point and high boiling point, make it a candidate for specialized applications in separation science and as a component of unique solvent systems.

Branched-chain alcohols are known to have lower melting points than their linear isomers. kuleuven.be This property is advantageous for their use as solvents in low-temperature applications. Furthermore, the branched structure of this compound could disrupt the packing of solute molecules, potentially leading to enhanced solubility for certain compounds.

In the field of separation science, long-chain alcohols can be used as modifiers in supercritical fluid extraction or as stationary phases in gas chromatography. The unique polarity and steric profile of this compound could offer novel selectivities in the separation of complex mixtures. For instance, its derivatives could be employed in the separation of linear and branched-chain compounds. google.com

The use of long-chain alcohols in liquid-liquid extraction processes is another area of interest. The lipophilic nature of this compound would favor the extraction of nonpolar solutes from aqueous solutions. Its branched structure might also influence the formation of emulsions, a critical factor in the efficiency of extraction processes.

Emerging Research Areas and Future Perspectives

The full potential of this compound is yet to be unlocked, with several emerging research areas poised to capitalize on its unique molecular structure. The synthesis of Guerbet alcohols, which are β-alkylated dimer alcohols, is a well-established field, and the principles of the Guerbet reaction could be applied to synthesize even more complex and highly branched alcohols starting from this compound. researchgate.netaocs.org These higher-order branched alcohols could exhibit even more pronounced effects on melting point and viscosity, opening doors to new applications in advanced materials.

The development of sustainable and bio-based products is a major trend in the chemical industry. congruencemarketinsights.com Research into the biocatalytic synthesis of sterically hindered alcohols or the use of renewable feedstocks for their production is a promising avenue. If this compound or similar structures can be produced from biological sources, their environmental footprint would be significantly reduced, making them more attractive for a wide range of applications.

Furthermore, the unique self-assembly properties of amphiphilic molecules derived from highly branched alcohols are an area of active investigation. Surfactants and lipids containing the this compound moiety could form novel micellar or vesicular structures with potential applications in drug delivery, nanotechnology, and materials science. The steric crowding around the hydrophilic headgroup would influence the packing parameter of the surfactant, leading to the formation of non-spherical aggregates.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5,8-Diethyl-6-dodecanol with high purity?

- Methodology :

- Synthetic Routes : Utilize nucleophilic substitution or ester reduction pathways, depending on precursor availability. For example, alkylation of dodecanol derivatives with ethyl halides under anhydrous conditions.

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Thin-layer chromatography (TLC) can monitor reaction progress (retention factor consistency) .

- Validation : Confirm purity via melting point analysis and gas chromatography (GC).

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- Methodology :

- Spectroscopy : Use H and C NMR to identify ethyl branching and hydroxyl positioning. IR spectroscopy verifies alcohol functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., ).

- Stereochemical Analysis : X-ray crystallography or NOE NMR experiments for spatial configuration determination. Raw data should be archived in appendices for reproducibility .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to minimize inhalation risks.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How should discrepancies in physicochemical data (e.g., boiling points, solubility) of this compound be addressed?

- Methodology :

- Data Triangulation : Cross-validate results using multiple techniques (e.g., differential scanning calorimetry for melting points, HPLC for solubility).

- Error Analysis : Quantify instrument calibration uncertainties and environmental variability (e.g., humidity).

- Contradiction Resolution : Compare findings with literature on structurally analogous alcohols (e.g., dodecanol derivatives) and document deviations in supplementary materials .

Q. What experimental design considerations are critical for studying the reactivity of this compound in catalytic systems?

- Methodology :

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, Raney Ni) under varying temperatures and pressures.

- Kinetic Studies : Use in-situ FTIR or GC-MS to track reaction intermediates.

- Control Experiments : Include blank runs (no catalyst) and replicate trials to isolate catalytic effects .

Q. How can computational chemistry be integrated with experimental data to predict the behavior of this compound?

- Methodology :

- Molecular Dynamics (MD) : Simulate solvent interactions and conformational stability using software like Gaussian or GROMACS.

- Density Functional Theory (DFT) : Calculate thermodynamic parameters (e.g., bond dissociation energies) to explain experimental reactivity trends.

- Data Integration : Publish computational input files and raw trajectories in open-access repositories for peer validation .

Q. What strategies ensure reproducibility in studies involving this compound?

- Methodology :

- Protocol Standardization : Document reaction conditions (e.g., stirring speed, solvent grade) in machine-readable formats.

- Open Data : Share chromatograms, spectral data, and crystallographic files via platforms like Zenodo or Figshare.

- Collaborative Verification : Partner with independent labs to replicate key findings, addressing batch-to-batch variability .

Q. How to design a study investigating the environmental impact of this compound degradation products?

- Methodology :

- Ecotoxicity Assays : Expose model organisms (e.g., Daphnia magna) to degradation byproducts, measuring LC values.

- Degradation Pathways : Use LC-QTOF-MS to identify metabolites under UV/ozone exposure.

- Regulatory Compliance : Align disposal practices with EPA guidelines to prevent ecosystem contamination .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.